![molecular formula C22H22N4O3 B2946945 N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-morpholinobenzamide CAS No. 1797072-29-7](/img/structure/B2946945.png)
N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-morpholinobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-morpholinobenzamide, also known as MPT0B390, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be developed as a therapeutic agent for the treatment of various types of cancer.
科学的研究の応用
Neurokinin-1 Receptor Antagonism
One study describes an orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral administration. This compound demonstrated high affinity and effectiveness in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression (Harrison et al., 2001).
Synthesis and Antimicrobial Evaluation
Another research effort focused on the synthesis, antimicrobial evaluation, and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives. These compounds showed significant activity against various microbial species, indicating potential as antimicrobial agents (Gul et al., 2017).
Potent M1 Selective Muscarinic Agonist
Research on the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine revealed its utility in creating potent antimicrobials and muscarinic agonists, indicating its relevance in developing treatments for conditions modulated by muscarinic receptors (Kumar et al., 2007).
DNA Binding and Biological Activity
A study on the synthesis and DNA binding of novel bioactive thiazole derivatives pendent to N-phenylmorpholine moiety explored their interaction with SS-DNA. These compounds demonstrated antimicrobial and anti-cancer activities, highlighting their potential in therapeutic applications (Farghaly et al., 2020).
NK-1 Receptor Antagonism for Chronic Disorders
Structural optimization of morpholine acetal human NK-1 receptor antagonists led to the discovery of compounds with potent, long-acting antagonistic properties. These findings suggest potential applications in treating chronic disorders related to the actions of Substance P (Hale et al., 1998).
作用機序
Pyridazinones
are heterocyclic compounds that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities . Pyridazinone is the derivative of pyridazine which belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and oxygen atom at 3 position of the ring .
特性
IUPAC Name |
N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-morpholin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-25-21(27)11-10-20(24-25)18-4-2-3-5-19(18)23-22(28)16-6-8-17(9-7-16)26-12-14-29-15-13-26/h2-11H,12-15H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZITJHLJBZUTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-morpholinobenzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。